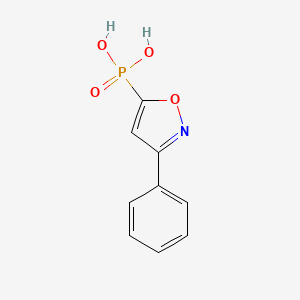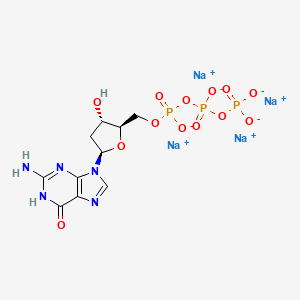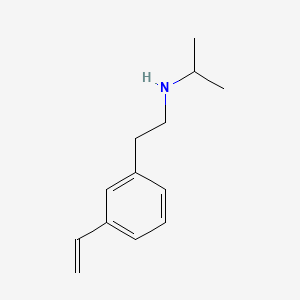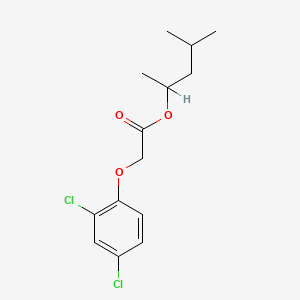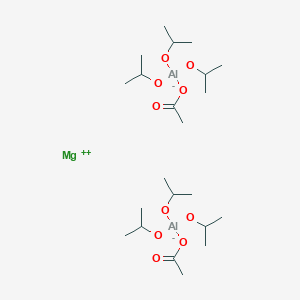
Magnesium bis((acetato-O)tris(propan-2-olato)aluminate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] is a heterocyclic organic compound with the molecular formula C22H48Al2MgO10 and a molecular weight of 550.878597 g/mol . This compound is known for its unique structure, which includes magnesium and aluminum atoms coordinated with acetate and propan-2-ol groups. It is used primarily in research and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] typically involves the reaction of magnesium acetate with aluminum isopropoxide in a controlled environment. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions include maintaining a temperature range of 60-80°C and using anhydrous solvents to ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to control the reaction conditions precisely. The final product is purified through recrystallization or distillation to achieve the desired purity levels required for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of aluminum and magnesium.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The acetate and propan-2-ol groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminum and magnesium, while reduction can produce lower oxidation states or elemental forms of these metals .
Wissenschaftliche Forschungsanwendungen
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of advanced materials and coatings
Wirkmechanismus
The mechanism of action of Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] involves its ability to coordinate with various ligands and substrates. The aluminum and magnesium atoms act as Lewis acids, facilitating the formation of complexes with other molecules. This coordination ability is crucial for its catalytic activity in organic synthesis and polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium bis[(acetato-o)tris(ethanolato)aluminate]
- Magnesium bis[(acetato-o)tris(butan-2-olato)aluminate]
- Magnesium bis[(acetato-o)tris(methanolato)aluminate]
Uniqueness
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] is unique due to its specific coordination environment and the presence of propan-2-ol groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
34463-98-4 |
|---|---|
Molekularformel |
C22H48Al2MgO10 |
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
magnesium;acetyloxy-tri(propan-2-yloxy)alumanuide |
InChI |
InChI=1S/6C3H7O.2C2H4O2.2Al.Mg/c6*1-3(2)4;2*1-2(3)4;;;/h6*3H,1-2H3;2*1H3,(H,3,4);;;/q6*-1;;;2*+3;+2/p-2 |
InChI-Schlüssel |
HAVBWSYIHBIIJD-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)O[Al-](OC(C)C)(OC(C)C)OC(=O)C.CC(C)O[Al-](OC(C)C)(OC(C)C)OC(=O)C.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


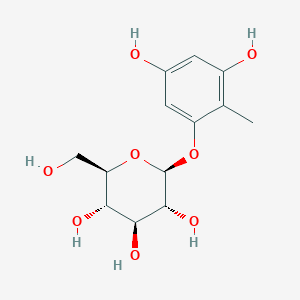

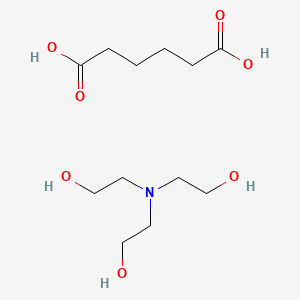
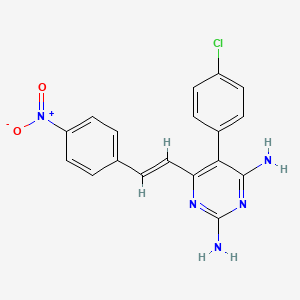

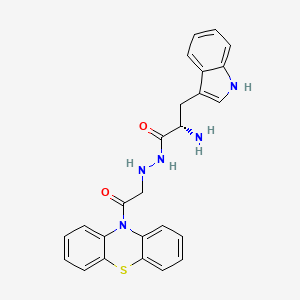
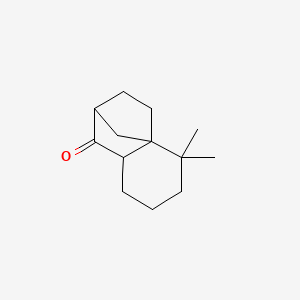
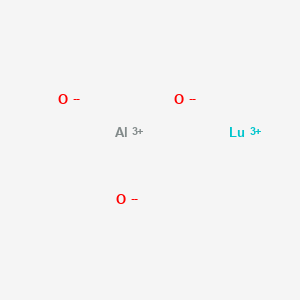

![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
